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This document provides detailed application notes and protocols for the analysis of the Ccr4-

Not complex composition using mass spectrometry. The Ccr4-Not complex is a crucial

regulator of gene expression in eukaryotes, primarily through its role in mRNA deadenylation.

[1][2][3] Understanding its composition and interacting partners is vital for elucidating its

multifaceted functions in cellular processes and its potential as a therapeutic target.

Introduction to the Ccr4-Not Complex
The Ccr4-Not complex is a large, multi-subunit protein assembly conserved across eukaryotes,

from yeast to humans.[1][3][4] It plays a central role in post-transcriptional gene regulation by

catalyzing the removal of poly(A) tails from mRNAs, which is often the rate-limiting step in

mRNA decay.[5][6] The complex is involved in various aspects of mRNA metabolism, including

transcription, mRNA export, and protein degradation.[1][4][7][8]

The core of the Ccr4-Not complex is built around a large scaffold protein, Not1 (CNOT1 in

mammals), to which various modules containing other subunits assemble.[1][3][9] These
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modules include the nuclease module, which contains the deadenylase enzymes, and the NOT

module.[1][4] While the core architecture is conserved, the subunit composition can vary

between species and even within different cell types or conditions in the same organism.[2][7]

[9] Mass spectrometry-based proteomics has been an indispensable tool for identifying the

subunits of the Ccr4-Not complex and its dynamic interactions.[4][10]

Quantitative Data Presentation: Subunit
Composition of the Ccr4-Not Complex
Mass spectrometry analyses have identified the core and associated subunits of the Ccr4-Not

complex in various organisms. The following tables summarize the subunit composition in

Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Homo sapiens

(humans).

Table 1: Subunit Composition of the Ccr4-Not Complex in S. cerevisiae
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Subunit Alternative Name(s) Function/Note

Not1 Cdc39 Scaffold protein[1]

Not2 Cdc36
Component of the NOT

module[1]

Not3
Paralog of Not5, component of

the NOT module[1]

Not4 Mot2
E3 ubiquitin ligase, stable

subunit in yeast[1][3][9]

Not5
Component of the NOT

module[1]

Ccr4

Catalytic subunit

(deadenylase) of the EEP

family[1][4]

Caf1 Pop2

Catalytic subunit

(deadenylase) of the DEDD

family[1][4]

Caf40 Conserved subunit[9]

Caf130 Yeast-specific subunit[9]

Table 2: Subunit Composition of the Ccr4-Not Complex in D. melanogaster
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Subunit Gene Name Function/Note

NOT1 CG5026 Scaffold protein[10]

NOT2 CG8630
Component of the NOT

module[10]

NOT3 CG11234
Component of the NOT

module[10]

CCR4 CG7516
Catalytic subunit

(deadenylase)[10]

CAF1 CG5536

Catalytic subunit

(deadenylase), major catalytic

subunit in Schneider cells[10]

CAF40 CG12431 Conserved subunit[10]

NOT4 CG32506
Not stably associated with the

complex[10]

Nocturnin CG3956

CCR4 paralog found

associated with the

complex[10]

CNOT10 CG18616
Homolog of human CNOT10,

found in the complex[10]

Table 3: Subunit Composition of the Ccr4-Not Complex in H. sapiens
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Subunit Alternative Name(s) Function/Note

CNOT1 Scaffold protein[1][4]

CNOT2
Component of the NOT

module[1]

CNOT3
Component of the NOT

module[1]

CNOT4

E3 ubiquitin ligase, not a

stable member of the

complex[1][2][4]

CNOT6 CCR4a

Catalytic subunit

(deadenylase), paralog of

CNOT6L[2]

CNOT6L CCR4b

Catalytic subunit

(deadenylase), paralog of

CNOT6[2]

CNOT7 CAF1a

Catalytic subunit

(deadenylase), paralog of

CNOT8[2]

CNOT8 CAF1b, CALIF

Catalytic subunit

(deadenylase), paralog of

CNOT7[2]

CNOT9 RQCD1, Caf40 Conserved subunit[2][4]

CNOT10
Human-specific subunit, forms

a module with CNOT11[9][11]

CNOT11 C2orf29
Human-specific subunit, forms

a module with CNOT10[9][11]

TAB182
Mammalian complex

constituent[10]
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The following protocols provide a generalized framework for the analysis of the Ccr4-Not

complex using affinity purification-mass spectrometry (AP-MS). These should be adapted

based on the specific cell line, expression system, and available instrumentation.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-
MS) of the Ccr4-Not Complex
This protocol describes the purification of the Ccr4-Not complex from cultured cells expressing

an epitope-tagged subunit, followed by identification of its components by mass spectrometry.

1. Cell Culture and Lysis: a. Culture human cells (e.g., HeLa or HEK293T) stably expressing an

epitope-tagged Ccr4-Not subunit (e.g., 3xFLAG-2xStrep-tagged CNOT1).[12] b. Harvest cells

and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer

(e.g., FLAG lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with

occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant.

2. Affinity Purification: a. Equilibrate anti-FLAG M2 magnetic beads with lysis buffer.[13] b. Add

the equilibrated beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.

c. Pellet the beads using a magnetic separator and discard the supernatant.[13] d. Wash the

beads three times with lysis buffer and twice with a wash buffer containing a lower detergent

concentration (e.g., 0.1% Triton X-100). e. Elute the bound proteins by competitive elution with

3xFLAG peptide or by using a denaturing elution buffer (e.g., Laemmli buffer for immediate

SDS-PAGE analysis).[14]

3. Sample Preparation for Mass Spectrometry: a. In-gel digestion: i. Separate the eluted

proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g.,

Coomassie blue). ii. Excise the entire lane or specific bands of interest. iii. Destain the gel

pieces, reduce the proteins with dithiothreitol (DTT), and alkylate with iodoacetamide. iv. Digest

the proteins overnight with trypsin at 37°C. v. Extract the peptides from the gel pieces using

acetonitrile and formic acid. b. In-solution digestion: i. Precipitate the eluted proteins using a

method compatible with mass spectrometry (e.g., trichloroacetic acid precipitation). ii.

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). iii. Reduce, alkylate, and

digest the proteins with trypsin.
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4. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). b.

Use a suitable gradient to separate the peptides on a C18 reverse-phase column. c. Acquire

data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for

fragmentation.

5. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database

(e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest. b. Identify proteins

with high confidence based on the number of identified peptides and the search engine score.

c. To distinguish specific interactors from background contaminants, perform control

experiments using cells that do not express the tagged bait protein.[12]

Protocol 2: Quantitative Mass Spectrometry of the Ccr4-
Not Complex
Quantitative proteomics can reveal changes in the composition of the Ccr4-Not complex under

different conditions.

1. Label-Free Quantification (LFQ): a. Perform AP-MS as described in Protocol 1 for different

experimental conditions. b. Analyze the samples by LC-MS/MS. c. Use software like MaxQuant

to perform label-free quantification based on the intensity of the precursor ions for each

identified peptide.[12] d. Compare the LFQ intensities of the Ccr4-Not subunits and associated

proteins across the different conditions to identify significant changes.[12]

2. Stable Isotope Labeling by Amino acids in Cell culture (SILAC): a. Culture two populations of

cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino

acids (e.g., arginine and lysine). b. Apply the experimental perturbation to one of the cell

populations. c. Combine equal amounts of protein from the "light" and "heavy" cell lysates. d.

Perform AP-MS on the mixed lysate as described in Protocol 1. e. During LC-MS/MS analysis,

peptides derived from the two cell populations will appear as pairs with a specific mass

difference. f. Quantify the relative abundance of each protein by calculating the ratio of the

"heavy" to "light" peptide intensities.[12] This allows for precise quantification of changes in

protein-protein interactions.
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Caption: AP-MS workflow for Ccr4-Not complex analysis.
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Caption: Schematic of the Ccr4-Not complex architecture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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